1,5-dimethyl-4-((6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)-2-phenyl-1H-pyrazol-3(2H)-one
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Overview
Description
1,5-dimethyl-4-((6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)-2-phenyl-1H-pyrazol-3(2H)-one is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its unique structure, which includes multiple functional groups such as nitro, amino, and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-4-((6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)-2-phenyl-1H-pyrazol-3(2H)-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the pyrimidine and phenyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and nitrating agents. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product. Safety measures are crucial due to the presence of potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-4-((6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)-2-phenyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce different oxidized forms of the compound.
Scientific Research Applications
1,5-dimethyl-4-((6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)-2-phenyl-1H-pyrazol-3(2H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with varying functional groups. Examples include:
- 1,3-dimethyl-5-phenylpyrazole
- 4-amino-3-methyl-1-phenylpyrazole
- 2,4-dimethyl-5-nitropyrazole
Uniqueness
1,5-dimethyl-4-((6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)-2-phenyl-1H-pyrazol-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1,5-dimethyl-4-[[6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino]-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O3/c1-12-9-16(23-19(21-12)25-11-15(10-20-25)27(29)30)22-17-13(2)24(3)26(18(17)28)14-7-5-4-6-8-14/h4-11H,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFOWISICNXYEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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